3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with methoxy groups and a thieno[3,4-c]pyrazole moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenoxyphenyl group via nucleophilic aromatic substitution.
Coupling Reactions: The benzamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology:
Enzyme Inhibition: Studies have shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits activity against certain bacterial strains, suggesting use in developing new antibiotics.
Medicine:
Cancer Research: Potential use in the development of anti-cancer agents due to its ability to interact with specific molecular targets involved in cell proliferation.
Industry:
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The thieno[3,4-c]pyrazole moiety is crucial for its binding affinity and specificity. Pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism.
Comparison with Similar Compounds
2,3-dimethoxybenzamide: Similar in structure but lacks the thieno[3,4-c]pyrazole moiety.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with different substituents.
Uniqueness:
- The presence of the thieno[3,4-c]pyrazole moiety distinguishes it from other benzamide derivatives, providing unique chemical reactivity and biological activity.
- The combination of methoxy groups and phenoxyphenyl substitution enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-31-21-12-17(13-22(14-21)32-2)26(30)27-25-23-15-34-16-24(23)28-29(25)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDAMNAOPNNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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